molecular formula C19H24N6O2 B2942521 N-(4-ethylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251599-08-2

N-(4-ethylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2942521
CAS No.: 1251599-08-2
M. Wt: 368.441
InChI Key: YEISLZASJVKFEE-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazolo[4,3-a]pyrazin-3-one class, characterized by a bicyclic heterocyclic core fused with a triazole ring. The structure features a methyl(propyl)amino substituent at position 8 of the pyrazine ring and a 4-ethylphenyl group attached via an acetamide side chain at position 2. These substituents modulate physicochemical properties such as solubility, lipophilicity, and target-binding affinity.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[8-[methyl(propyl)amino]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-4-11-23(3)17-18-22-25(19(27)24(18)12-10-20-17)13-16(26)21-15-8-6-14(5-2)7-9-15/h6-10,12H,4-5,11,13H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEISLZASJVKFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C1=NC=CN2C1=NN(C2=O)CC(=O)NC3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide typically involves multiple steps:

    Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized through a cyclization reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Substitution Reactions:

    Acetamide Formation: The acetamide group is introduced via acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Phenyl Ring Substitution: The ethyl group on the phenyl ring is introduced through Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl(propyl)amino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the triazolopyrazine core, potentially yielding alcohol derivatives.

    Substitution: The phenyl ring and the triazolopyrazine core can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects could be explored in preclinical and clinical studies.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The triazolopyrazine core may interact with nucleic acids or proteins, affecting their function and leading to the observed biological effects.

Comparison with Similar Compounds

Substituent Variations at Position 8

The substituent at position 8 significantly influences electronic and steric properties:

  • Methyl(propyl)amino group (target compound): Introduces a branched alkylamine, enhancing solubility compared to aromatic substituents while providing moderate lipophilicity.
  • Thioether groups (e.g., 4-chlorobenzylthio, 3-methylphenylthio) : Found in compounds from and , these groups increase lipophilicity and may enhance membrane permeability but reduce metabolic stability due to sulfur oxidation .

Acetamide Side Chain Modifications

The aromatic group on the acetamide moiety impacts steric hindrance and target selectivity:

  • 4-Methoxybenzyl () : The methoxy group increases polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane penetration .
  • 4-Methylthiobenzyl () : The methylthio group enhances lipophilicity and may participate in sulfur-π interactions, though it poses oxidation risks .
  • 3-Ethylphenyl (): Positional isomerism (3- vs.

Structural and Physicochemical Data Table

Compound ID Position 8 Substituent Acetamide Group Molecular Weight (g/mol) Key Properties/Notes
Target Compound Methyl(propyl)amino 4-Ethylphenyl ~450 (estimated) Moderate solubility, balanced lipophilicity
4-Chlorobenzylthio 4-Methoxybenzyl 469.94 High lipophilicity, oxidation-sensitive
2,3-Dimethylphenoxy 4-Methylthiobenzyl ~470 (estimated) Polar, hydrogen-bonding potential
3-Methylphenylthio 3-Ethylphenyl 484.4 Lipophilic, steric hindrance
8-Amino Phenoxyacetamide ~435 (estimated) High polarity, ionic interactions

Research Findings and Implications

  • Binding Affinity: Methyl(propyl)amino groups (target compound) may offer better entropic gains in binding compared to rigid aromatic substituents (e.g., chlorobenzylthio in ) due to conformational flexibility .
  • Metabolic Stability : Thioether-containing analogues () are prone to oxidative metabolism, whereas the target compound’s alkylamine group is less susceptible to enzymatic degradation.
  • Solubility : The 4-ethylphenyl group in the target compound provides a favorable logP range (~2–3), intermediate between polar methoxybenzyl () and lipophilic methylthiobenzyl () derivatives.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what purification methods are recommended?

The compound is synthesized via multi-step reactions, often starting with functionalization of the triazolo[4,3-a]pyrazine core. A typical procedure involves coupling reactions (e.g., amide bond formation) using reagents like EDCI·HCl and HOBt in anhydrous DMF, as described for analogous triazolopyrazine derivatives . Purification methods include liquid chromatography (e.g., cyclohexane/EtOAc/MeOH gradients) or recrystallization from solvents like ethanol or 2-methoxyethanol, yielding 63–75% purity .

Q. Which spectroscopic techniques are critical for structural validation?

Key techniques include:

  • ¹H/¹³C NMR : Characteristic peaks for aromatic protons (δ 7.3–8.1 ppm), NH₂ groups (δ ~5.5 ppm, broad singlet), and alkyl substituents (e.g., tert-butyl at δ 1.44 ppm) .
  • IR Spectroscopy : Absorption bands for carbonyl groups (C=O at ~1716 cm⁻¹) and NH stretches (~3296–3473 cm⁻¹) .
  • Melting Point Analysis : Used to confirm purity (e.g., 244–246°C for ethanol-recrystallized derivatives) .

Q. How is purity assessed, and what analytical standards are applied?

Purity is evaluated via HPLC or TLC, with elemental analysis (e.g., C, H, N percentages) to validate stoichiometry. For example, derivatives like 45 (C₂₈H₂₇N₇O) show ≤2% deviation in calculated vs. experimental elemental composition .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents (e.g., tert-butyl groups)?

Bulky groups (e.g., 3,5-di-tert-butyl-4-methoxyphenyl in 73 ) require modified reaction conditions:

  • Use polar aprotic solvents (DMF or DMSO) to enhance solubility.
  • Increase reaction times (e.g., 18–24 hours at 60°C) and employ high-pressure liquid chromatography for purification .
  • Substituent positioning affects steric hindrance; meta-substituted aryl groups may improve yields compared to para-substituted analogs .

Q. What strategies address poor aqueous solubility in pharmacokinetic studies?

  • Introduce hydrophilic moieties (e.g., morpholine or piperazine rings) via post-synthetic modifications .
  • Replace tert-butyl groups with methoxy or hydroxyl substituents, as seen in derivatives 74–77 , which enhance solubility without compromising stability .
  • Use prodrug approaches, such as esterification of acetamide groups, to improve bioavailability .

Q. How do computational models predict binding affinity or metabolic stability?

  • Lipinski’s Rule of Five : Assess drug-likeness (e.g., logP ≤5, molecular weight ≤500 Da). Analogous compounds with trifluoromethyl groups show improved metabolic stability due to reduced oxidative metabolism .
  • Molecular Dynamics Simulations : Used to study interactions with target enzymes (e.g., kinase inhibitors), focusing on hydrogen bonding with the triazolo-pyrazine core and hydrophobic interactions with alkyl/aryl substituents .

Methodological Challenges and Contradictions

Q. How to resolve discrepancies in purification outcomes between chromatography and recrystallization?

  • Chromatography (e.g., cyclohexane/EtOAc/MeOH) is preferred for polar intermediates but may degrade heat-sensitive compounds.
  • Recrystallization (e.g., ethanol) is suitable for thermally stable derivatives but can lead to lower yields if solubility is mismatched .

Q. What experimental controls validate the absence of regioisomeric byproducts?

  • Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity in the triazolo-pyrazine ring.
  • Monitor reaction progress via LC-MS to detect early-stage byproducts, such as open-chain intermediates or N-alkylation side products .

Data Interpretation and Reproducibility

Q. How to troubleshoot inconsistent biological activity across batches?

  • Verify stereochemical consistency using chiral HPLC or X-ray crystallography.
  • Assess batch-to-batch variations in substituent ratios (e.g., methyl vs. propyl amino groups) via quantitative ¹H NMR .

Q. What are best practices for replicating synthetic procedures from literature?

  • Standardize solvent quality (e.g., anhydrous DMF) and reaction atmosphere (N₂/Ar).
  • Report detailed spectral data (e.g., coupling constants in NMR) to enable cross-validation, as seen in derivative 45 .

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